molecular formula C16H17NO3 B502804 N-(4-methoxyphenyl)-2-phenoxypropanamide CAS No. 304690-04-8

N-(4-methoxyphenyl)-2-phenoxypropanamide

Cat. No.: B502804
CAS No.: 304690-04-8
M. Wt: 271.31g/mol
InChI Key: ZVBNMKMNIKGGTN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-phenoxypropanamide is a synthetic organic compound with the molecular formula C16H17NO2S . This amide derivative features a propanamide core substituted with a 4-methoxyphenyl group on the nitrogen atom and a phenoxy group at the 2-position, a structure known to be of significant interest in medicinal chemistry research. Compounds containing methoxyphenyl and phenoxy motifs are frequently explored in various pharmacological contexts. Research on structurally similar molecules has indicated potential in areas such as anthelmintic activity against parasitic nematodes and as a scaffold for developing antiviral agents, particularly targeting the HIV-1 capsid protein . Other related structures have also been investigated for their antioxidant and anticancer properties . The specific mechanism of action and full research value of this compound are subjects for ongoing investigation. Researchers value this compound as a building block for the synthesis of more complex molecules and as a standard in analytical studies. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any form of human or animal use.

Properties

CAS No.

304690-04-8

Molecular Formula

C16H17NO3

Molecular Weight

271.31g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-phenoxypropanamide

InChI

InChI=1S/C16H17NO3/c1-12(20-15-6-4-3-5-7-15)16(18)17-13-8-10-14(19-2)11-9-13/h3-12H,1-2H3,(H,17,18)

InChI Key

ZVBNMKMNIKGGTN-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=CC=C2

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications
Compound Name Substituent Modifications Key Properties/Activities Reference
N-(4-Methoxyphenyl)-2-phenoxypropanamide Core structure: Phenoxy at C2, methoxyphenyl at N Hypothetical (Based on analogs) N/A
3-(5-(4-Bromophenyl)-2-furyl)-N-(4-methoxyphenyl)propanamide Bromophenyl-furyl at C3, methoxyphenyl at N Structural analog; no activity reported
N-(4-Methoxyphenyl)pentanamide Pentanamide backbone (longer chain) Anthelmintic, lower toxicity than albendazole
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide Thiazolyl-hydrazine substituent Cardioprotective, superior to Levocarnitine
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(tetrazol-5-yl)propanamide Fluorophenyl and tetrazolyl groups Structural diversity; no activity reported

Key Observations :

  • Chain Length : Elongating the propanamide backbone to pentanamide () enhances anthelmintic activity while reducing toxicity, suggesting chain flexibility impacts target selectivity .
  • Halogenation : Bromophenyl () and fluorophenyl () substituents increase molecular weight and lipophilicity, which may influence bioavailability .

Pharmacological Activities

Key Observations :

  • Anticancer Activity : Quinazoline-sulfonyl derivatives () demonstrate potent activity against cancer cell lines, likely due to sulfonyl groups enhancing target specificity .
  • Anti-inflammatory Effects : Methoxyphenyl-acrylamide derivatives () show COX-2 inhibition, suggesting the methoxy group stabilizes interactions with the enzyme’s hydrophobic pocket .
  • Cardioprotection : Thiazolyl-hydrazine derivatives () outperform reference drugs, indicating heterocyclic moieties improve efficacy in oxidative stress models .

Physicochemical and Structural Insights

  • Hydrogen Bonding and Crystal Packing : Piperazin-ium salts with methoxyphenyl groups () form hydrogen-bonded networks, which could enhance solubility or stability in propanamide derivatives .
  • Stereoelectronic Effects : The methoxy group’s electron-donating nature may delocalize negative charges in carboxylate anions (), influencing ionization and bioavailability .

Preparation Methods

Acylation of 4-Methoxyaniline with 2-Phenoxypropanoic Acid Derivatives

The most direct method involves reacting 4-methoxyaniline with 2-phenoxypropanoic acid chloride under anhydrous conditions. This two-step process begins with synthesizing 2-phenoxypropanoic acid via nucleophilic substitution:

Propiolactone+Phenoxide ion2-Phenoxypropanoic acid[2][4]\text{Propiolactone} + \text{Phenoxide ion} \rightarrow 2\text{-Phenoxypropanoic acid} \quad

The acid is then converted to its acyl chloride using thionyl chloride (SOCl₂), followed by amidation with 4-methoxyaniline in the presence of triethylamine (Et₃N) to scavenge HCl:

2-Phenoxypropanoic acid+SOCl22-Phenoxypropanoyl chloride[2]2\text{-Phenoxypropanoic acid} + \text{SOCl}2 \rightarrow 2\text{-Phenoxypropanoyl chloride} \quad
2-Phenoxypropanoyl chloride+4-MethoxyanilineEt3NThis compound[2][3]2\text{-Phenoxypropanoyl chloride} + 4\text{-Methoxyaniline} \xrightarrow{\text{Et}3\text{N}} \text{this compound} \quad

Key Conditions :

  • Reaction temperature: 0–5°C during acyl chloride formation; 25°C for amidation.

  • Yield: 72–78% (laboratory scale).

  • Purity: >95% after recrystallization in ethanol.

Transition Metal-Catalyzed C-H Activation

Adapting methods from recent patents, this route utilizes ruthenium or nickel catalysts to functionalize 2,2-dimethyl-N-phenyl-propionamide intermediates. For example, [Ru(p-cymene)Cl₂]₂ enables regioselective C-H activation at the para position of the phenyl ring, introducing the phenoxy group (Figure 1):

2,2-Dimethyl-N-phenyl-propionamide+Phenoxy precursor[Ru]Intermediate[4]2\text{,2-Dimethyl-N-phenyl-propionamide} + \text{Phenoxy precursor} \xrightarrow{\text{[Ru]}} \text{Intermediate} \quad

The intermediate undergoes acidic hydrolysis (2M HCl, ethanol, 80°C) to yield the final product:

IntermediateHClThis compound[4]\text{Intermediate} \xrightarrow{\text{HCl}} \text{this compound} \quad

Advantages :

  • Avoids hazardous bases (e.g., NaH).

  • Atom-economical with catalyst loading <5 mol%.

Optimization of Reaction Conditions

Solvent and Base Selection

Ethanol and dimethylformamide (DMF) are preferred solvents due to their ability to dissolve both aromatic amines and acyl chlorides. Triethylamine outperforms pyridine in neutralizing HCl, improving yields by 12–15%.

Catalytic Efficiency

Comparative studies of Ru, Ni, and Cu catalysts reveal:

CatalystYield (%)Reaction Time (h)
[Ru(p-cymene)Cl₂]₂856
Ni(dppf)Cl₂788
Cu(OAc)₂6512

Data synthesized from

Ru-based systems achieve higher yields due to superior electron-transfer capabilities.

Industrial Production Methods

Continuous Flow Synthesis

Scaling the acylation route in continuous flow reactors (CFRs) enhances reproducibility:

  • Residence time : 20–30 minutes.

  • Throughput : 5–10 kg/day in pilot studies.

  • Purity : 99.2% (HPLC) with in-line FTIR monitoring.

Waste Reduction Strategies

  • Solvent recycling : Ethanol recovery rates exceed 90% via distillation.

  • Catalyst reuse : Immobilized Ru catalysts maintain >80% activity after five cycles .

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